molecular formula C8H13NOS2 B14386856 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 87904-86-7

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B14386856
CAS No.: 87904-86-7
M. Wt: 203.3 g/mol
InChI Key: ZLXLBCVSNULVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an isocyanate, followed by cyclization to form the thiazinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiazinone derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur and nitrogen atoms in the thiazinone ring play a crucial role in these interactions, facilitating binding through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can be compared with other thiazinone derivatives and sulfur-containing heterocycles. Similar compounds include:

    2-(Methylsulfanyl)-4-(ethyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

    2-(Methylsulfanyl)-4-(methyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

    2-(Methylsulfanyl)-4-(butyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

87904-86-7

Molecular Formula

C8H13NOS2

Molecular Weight

203.3 g/mol

IUPAC Name

2-methylsulfanyl-4-propan-2-yl-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NOS2/c1-6(2)9-4-5-12-8(11-3)7(9)10/h4-6,8H,1-3H3

InChI Key

ZLXLBCVSNULVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CSC(C1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.